(1R,2R)-(-)-[1,2-Cyclohexanediamino-N,N'-bis(3,5-di-t-butylsalicylidene)]chromium(III) chloride
CAS No.: 164931-83-3
Cat. No.: VC0067667
Molecular Formula: C36H54ClCrN2O2-
Molecular Weight: 634.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 164931-83-3 |
|---|---|
| Molecular Formula | C36H54ClCrN2O2- |
| Molecular Weight | 634.3 g/mol |
| IUPAC Name | chromium;2,4-ditert-butyl-6-[[(1R,2R)-2-[(3,5-ditert-butyl-2-hydroxyphenyl)methylideneamino]cyclohexyl]iminomethyl]phenol;chloride |
| Standard InChI | InChI=1S/C36H54N2O2.ClH.Cr/c1-33(2,3)25-17-23(31(39)27(19-25)35(7,8)9)21-37-29-15-13-14-16-30(29)38-22-24-18-26(34(4,5)6)20-28(32(24)40)36(10,11)12;;/h17-22,29-30,39-40H,13-16H2,1-12H3;1H;/p-1/t29-,30-;;/m1../s1 |
| Standard InChI Key | URIXSIRVKMNVQX-SEILFYAJSA-M |
| Isomeric SMILES | CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)C=N[C@@H]2CCCC[C@H]2N=CC3=C(C(=CC(=C3)C(C)(C)C)C(C)(C)C)O.[Cl-].[Cr] |
| SMILES | CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)C=NC2CCCCC2N=CC3=C(C(=CC(=C3)C(C)(C)C)C(C)(C)C)O.Cl[Cr](Cl)Cl |
| Canonical SMILES | CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)C=NC2CCCCC2N=CC3=C(C(=CC(=C3)C(C)(C)C)C(C)(C)C)O.[Cl-].[Cr] |
Introduction
Identification and Basic Properties
(1R,2R)-(-)-[1,2-Cyclohexanediamino-N,N'-bis(3,5-di-t-butylsalicylidene)]chromium(III) chloride is a metal-organic complex that belongs to the class of chiral salen-metal complexes. These compounds are renowned for their versatility as asymmetric catalysts in organic synthesis. This specific compound features a chromium(III) center coordinated to a tetradentate ligand derived from salicylaldehyde and (1R,2R)-1,2-diaminocyclohexane, with bulky tert-butyl substituents at the 3,5-positions of the salicylidene rings.
Chemical Identity
The compound is identified by various technical and registry parameters that facilitate its classification and retrieval in chemical databases. A comprehensive overview of its identifiers is presented in Table 1.
Table 1: Chemical Identifiers
| Parameter | Details |
|---|---|
| CAS Number | 164931-83-3 |
| Molecular Formula | C36H52ClCrN2O2 |
| Molecular Weight | 632.26 g/mol |
| IUPAC Name | Chloro[2,2'-[(1R,2R)-1,2-cyclohexanediylbis[(nitrilo-κN)methylidyne]]bis[4,6-bis(1,1-dimethylethyl)phenolato-κO]]chromium |
| Common Name | (R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminochromium(III) chloride |
| Alternative Name | (R,R)-Jacobsen catalyst |
Structure and Stereochemistry
The compound's structure consists of a chromium(III) ion coordinated to a tetradentate salen ligand derived from (1R,2R)-1,2-diaminocyclohexane and 3,5-di-tert-butylsalicylaldehyde, with a chloride counterion completing the coordination sphere.
Ligand Framework
The salen ligand provides a rigid coordination environment around the chromium center. The ligand is formed via a condensation reaction between (1R,2R)-(-)-1,2-diaminocyclohexane and two equivalents of 3,5-di-tert-butylsalicylaldehyde, creating a tetradentate N2O2 donor set . The stereochemistry of the diamine backbone (1R,2R) is crucial for the compound's enantioselective properties in catalytic applications.
Coordination Geometry
The chromium(III) center adopts a distorted square pyramidal geometry. The tetradentate salen ligand occupies the basal positions through two nitrogen atoms from the diamine and two oxygen atoms from the salicylidene moieties, while the chloride ion occupies the apical position . This arrangement creates a chiral environment around the metal center that is responsible for the compound's ability to induce asymmetry in catalytic reactions.
Synthesis Methods
General Synthetic Approach
The synthesis of (1R,2R)-(-)-[1,2-Cyclohexanediamino-N,N'-bis(3,5-di-t-butylsalicylidene)]chromium(III) chloride typically follows a two-stage process: first, the preparation of the salen ligand, followed by metallation with a chromium source.
Ligand Preparation
The salen ligand is synthesized by the condensation reaction between (1R,2R)-(-)-1,2-diaminocyclohexane and two equivalents of 3,5-di-tert-butylsalicylaldehyde. The (1R,2R)-(-)-1,2-diaminocyclohexane used in this synthesis is an important chiral building block that can be obtained commercially or synthesized from racemic 1,2-diaminocyclohexane through resolution with L-tartaric acid .
Metallation
The metallation step typically involves the reaction of the prepared salen ligand with a chromium(II) source, followed by oxidation to chromium(III). According to the literature, this procedure often utilizes anhydrous CrCl2 as the chromium source, with the reaction conducted under inert atmosphere (argon) in anhydrous THF . After the initial coordination of chromium(II), exposure to air results in oxidation to chromium(III). The general procedure is outlined below:
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Transfer the salen ligand (1.0 mmol) and CrCl2 (1.3 mmol) to a Schlenk tube under argon
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Add 30 ml of anhydrous THF and stir at room temperature for 6 hours under argon
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Expose the mixture to air and stir for an additional 16 hours
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Add diethyl ether and wash the organic layer to isolate the product
The resulting complex may contain coordinated THF molecules, which can be lost during analysis, as indicated by HRMS spectra showing peaks corresponding to the (salen)CrCl+ or (salen)Cr+ ions without THF .
Catalytic Applications
(1R,2R)-(-)-[1,2-Cyclohexanediamino-N,N'-bis(3,5-di-t-butylsalicylidene)]chromium(III) chloride has gained significant attention for its versatile catalytic properties, particularly in asymmetric synthesis. Its applications span multiple reaction types, demonstrating the compound's utility in modern organic synthesis.
Asymmetric Ring-Opening Reactions
One of the most notable applications of this complex is in the asymmetric ring-opening of meso-epoxides and the kinetic resolution of terminal epoxides . These reactions are important in the synthesis of enantiomerically enriched compounds, including pharmaceuticals and fine chemicals.
Cycloaddition Reactions
The compound serves as an efficient catalyst for asymmetric Diels-Alder and hetero Diels-Alder reactions . These [4+2] cycloaddition reactions are powerful tools for constructing complex molecular frameworks with multiple stereogenic centers in a single step.
Carbonylation and Copolymerization
The complex catalyzes the copolymerization of CO2 and epoxides, an environmentally benign process for producing polycarbonates . This application has implications for green chemistry and sustainable materials science.
Enantioselective Additions
The compound's catalog of catalytic applications extends to various enantioselective addition reactions, including:
Table 2: Enantioselective Addition Reactions Catalyzed by (1R,2R)-(-)-[1,2-Cyclohexanediamino-N,N'-bis(3,5-di-t-butylsalicylidene)]chromium(III) chloride
Other Catalytic Applications
Additional applications include catalysis of asymmetric anti-Mannich reactions, various coupling reactions, and allylic C-H oxidation of terminal alkenes . The breadth of these applications underscores the compound's versatility and importance in synthetic organic chemistry.
Structural Characterization
Crystallographic Data
Crystal structures of related chromium complexes with diamine ligands reveal important structural features. For instance, in [Cr(chxn)3]3+ complexes (where chxn is trans-1,2-cyclohexanediamine), the Cr-N bond lengths range from 2.0737 to 2.0928 Å, and the N-Cr-N bite angle is approximately 82.1° . Although these values are for a different complex, they provide insight into the general coordination geometry of chromium(III) with diamine ligands.
Physical Properties
Related Compounds and Derivatives
Stereoisomers
The (1S,2S)-(+) enantiomer of this complex, (1S,2S)-(+)-[1,2-Cyclohexanediamino-N,N'-bis(3,5-di-t-butylsalicylidene)]chromium(III) chloride (CAS: 219143-92-7), is also known and has been studied for its catalytic properties . This enantiomer typically catalyzes the formation of products with stereochemistry opposite to those obtained with the (1R,2R)-(-) complex.
Manganese Analog
The manganese analog, (R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride (CAS: 138124-32-0), is another important salen complex with applications in asymmetric catalysis . This compound, often referred to as Jacobsen's catalyst, is particularly known for its effectiveness in asymmetric epoxidation reactions.
Ligand Variations
Various modifications of the salen ligand have been reported, including changes to the diamine backbone, alterations of the salicylidene substituents, and modifications of the metal center. These variations can tune the catalyst's properties, including its solubility, stability, and selectivity in specific reactions.
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